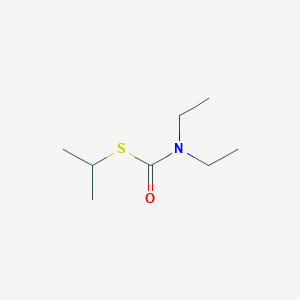

S-Propan-2-yl diethylcarbamothioate

Description

S-Propan-2-yl diethylcarbamothioate is a thiocarbamate derivative characterized by a diethylcarbamoyl group bonded to a sulfur atom and an isopropyl (propan-2-yl) substituent. Thiocarbamates are widely utilized in agrochemical applications, particularly as fungicides and herbicides, owing to their ability to disrupt cellular processes in target organisms. The propan-2-yl group may confer distinct physicochemical properties, such as enhanced volatility or altered solubility, compared to bulkier aromatic substituents seen in related compounds .

Properties

CAS No. |

91377-28-5 |

|---|---|

Molecular Formula |

C8H17NOS |

Molecular Weight |

175.29 g/mol |

IUPAC Name |

S-propan-2-yl N,N-diethylcarbamothioate |

InChI |

InChI=1S/C8H17NOS/c1-5-9(6-2)8(10)11-7(3)4/h7H,5-6H2,1-4H3 |

InChI Key |

SFDQXYHNCVIYSH-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C(=O)SC(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-Propan-2-yl diethylcarbamothioate typically involves the reaction of diethylamine with carbon disulfide, followed by alkylation with isopropyl halides. The reaction conditions often require a base such as sodium hydroxide to facilitate the formation of the carbamothioate group. The process can be summarized as follows:

Reaction of Diethylamine with Carbon Disulfide: Diethylamine reacts with carbon disulfide in the presence of a base to form diethylcarbamodithioic acid.

Alkylation: The diethylcarbamodithioic acid is then alkylated with isopropyl halides to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with continuous monitoring of temperature, pressure, and pH to maintain optimal conditions.

Chemical Reactions Analysis

Types of Reactions

S-Propan-2-yl diethylcarbamothioate undergoes various chemical reactions, including:

Oxidation: The sulfur atom in the carbamothioate group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form thiols or other sulfur-containing derivatives.

Substitution: The isopropyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reaction is typically carried out at room temperature or slightly elevated temperatures.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used. The reaction is usually conducted under an inert atmosphere to prevent oxidation.

Substitution: Substitution reactions often require the use of strong bases or nucleophiles, such as sodium hydride or Grignard reagents.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and other sulfur-containing derivatives.

Substitution: Various alkyl or aryl derivatives depending on the substituent used.

Scientific Research Applications

S-Propan-2-yl diethylcarbamothioate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.

Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.

Industry: It is used in the production of pesticides, fungicides, and other agrochemicals due to its reactivity and effectiveness.

Mechanism of Action

The mechanism of action of S-Propan-2-yl diethylcarbamothioate involves its interaction with molecular targets such as enzymes and proteins. The sulfur atom in the carbamothioate group can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction can affect various cellular pathways, including those involved in oxidative stress and inflammation.

Comparison with Similar Compounds

Orbencarb (S-((2-Chlorophenyl)methyl) Diethylcarbamothioate)

Tert-Butyl S-2-Diethylaminoethyl Methylphosphonothiolate

- Structure: Phosphonothiolate backbone with a diethylaminoethyl group and tert-butyl ester.

- Molecular Formula: C₁₂H₂₆NO₂PS .

- Function: Likely a neurotoxic organophosphate derivative (Schedule 1A03 classification).

- Key Difference: The phosphonothiolate group confers acetylcholinesterase inhibition activity, absent in thiocarbamates. This makes it more toxic to mammals .

1,3-Bis[(2-Chloroethyl)thio]propane

- Structure : Disulfide-containing compound with two 2-chloroethylthio groups.

- Molecular Formula : C₇H₁₄Cl₂S₂ .

- Function: Potential cross-linking agent or precursor in polymer chemistry.

- Key Difference : The disulfide and chlorine substituents increase reactivity, making it unsuitable for pesticidal use but valuable in industrial synthesis .

Physicochemical Properties

Environmental and Regulatory Considerations

- Orbencarb : Tolerances revoked due to residue concerns, highlighting the impact of aromatic chlorinated groups on regulatory status .

- Phosphonothiolates: Classified under strict schedules (e.g., 1A03, 2B04) owing to neurotoxicity, restricting their agricultural use .

- This compound : Simpler structure may facilitate faster degradation, aligning with modern trends toward greener agrochemicals.

Research Findings and Gaps

- Synthesis: –9 highlights diverse synthetic routes for thiocarbamates and phosphonothiolates, but specific methods for this compound remain underexplored.

- Toxicity Data : Orbencarb’s revoked tolerances underscore the need for detailed ecotoxicological studies on S-propan-2-yl derivatives .

- Mechanistic Studies: Comparative studies on thiocarbamate vs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.